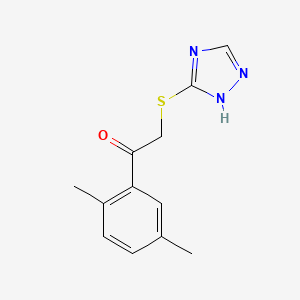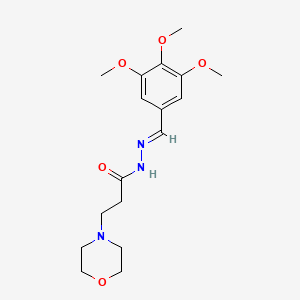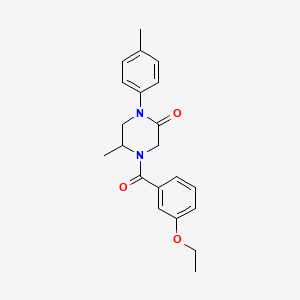
5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C13H9FN4O and its molecular weight is 256.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.07603909 g/mol and the complexity rating of the compound is 280. The solubility of this chemical has been described as 20.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Fluorescent Probes Sensing pH and Metal Cations
A study by Tanaka et al. (2001) investigated compounds structurally related to 5-(4-fluorophenoxy)-1-phenyl-1H-tetrazole for their potential use as fluorescent probes. This research found that these compounds were sensitive to pH changes and selectively reacted with metal cations, offering utility in detecting magnesium and zinc ions (Tanaka et al., 2001).
2. Structural Analysis of Substituted Pyrazolines
Chopra et al. (2007) conducted a study on compounds related to this compound, exploring their structural properties and interactions. This research provided insights into the conformation and intermolecular interactions of such compounds, which is valuable for understanding their behavior in various applications (Chopra et al., 2007).
3. Bio-Imaging Fluorescent Probe
Ye et al. (2014) synthesized a fluorogenic chemosensor for Al3+ detection, which could potentially be used for bio-imaging in human cervical HeLa cancer cell lines. This research highlights the application of such compounds in medical imaging and diagnostics (Ye et al., 2014).
4. Anaerobic Transformation in Environmental Studies
Genthner et al. (1989) used fluorophenols, similar to this compound, to study the anaerobic transformation of phenol to benzoate. This research has implications for understanding environmental degradation processes (Genthner et al., 1989).
5. Investigation into Biological Activity of Thiadiazole Derivatives
Budziak et al. (2019) explored the spectroscopic, theoretical, and biological aspects of 1,3,4-thiadiazole derivatives. This research sheds light on the potential pharmaceutical applications of compounds structurally related to this compound (Budziak et al., 2019).
6. Protein Fluorescence Labeling
Martínez-Aguirre et al. (2021) studied the complexation of phenylboronic acid with amino phenolic compounds for non-covalent protein fluorescence labeling. This research is relevant for understanding how similar compounds can be used in biochemical labeling and probing (Martínez-Aguirre et al., 2021).
7. Antitumor Activity
Leong et al. (2004) investigated the antitumor properties of certain benzothiazole derivatives, which are structurally related to this compound. This study contributes to the understanding of the potential use of such compounds in cancer treatment (Leong et al., 2004).
Properties
IUPAC Name |
5-(4-fluorophenoxy)-1-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-8-12(9-7-10)19-13-15-16-17-18(13)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTULNQMBGZQBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327074 |
Source


|
| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
634178-26-0 |
Source


|
| Record name | 5-(4-fluorophenoxy)-1-phenyltetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)
![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)
![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)
